![molecular formula C23H26N4O4 B2355985 1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848673-70-1](/img/structure/B2355985.png)
1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the imidazo[4,5-b]quinoxaline core suggests a polycyclic structure, while the various substituents (3-ethoxypropyl and 3,4,5-trimethoxyphenyl) will add further complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazo[4,5-b]quinoxaline core and the various substituents. The electron-donating methoxy groups and the electron-withdrawing imidazole ring could potentially make the molecule susceptible to various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would all play a role .Scientific Research Applications
Antioxidant Activity
Quinoxaline derivatives have shown antioxidant potential due to their ability to scavenge free radicals. Our compound’s unique structure may contribute to its antioxidant properties. Investigating its radical scavenging capacity and potential health benefits is an exciting avenue for future research.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-5-31-12-8-11-27-22(15-13-18(28-2)20(30-4)19(14-15)29-3)26-21-23(27)25-17-10-7-6-9-16(17)24-21/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAXJBCCNHTIOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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